1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone
Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone is a complex organic compound that features a biphenyl core with a fluoro and methylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of biphenyl compounds often utilizes catalytic coupling reactions such as the Suzuki, Negishi, and Stille reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone include other biphenyl derivatives and fluorinated aromatic compounds. Examples include:
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
- Fluorinated isoquinolines
- Fluorinated quinolines
Uniqueness
What sets 1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or structural characteristics .
Properties
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-(4-phenylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c1-16-7-12-20(15-21(16)23)24-14-13-22(25)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-12,15,24H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHWPIUSJZOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156156 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(3-fluoro-4-methylphenyl)amino]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-59-6 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(3-fluoro-4-methylphenyl)amino]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882748-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(3-fluoro-4-methylphenyl)amino]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.